molecular formula C16H31N3O8 B12814302 tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate

tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate

Cat. No.: B12814302
M. Wt: 393.43 g/mol
InChI Key: ITHHOLNNUWAHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1210348-34-7) is a critical intermediate in synthesizing edoxaban tosilate hydrate, a direct oral anticoagulant targeting Factor Xa . Its structure features a cyclohexyl backbone with stereospecific substitutions:

  • Amino group at the 2-position (R,S,S configuration).
  • Dimethylcarbamoyl group at the 5-position.
  • tert-butyl carbamate protecting group.
  • Oxalate hydrate counterion for stabilization .

Its synthesis involves condensation reactions between tert-butyl carbamate derivatives and functionalized carboxylic acids under mild conditions, yielding high purity (>99%) suitable for pharmaceutical manufacturing .

Properties

Molecular Formula

C16H31N3O8

Molecular Weight

393.43 g/mol

IUPAC Name

tert-butyl N-[2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid;hydrate

InChI

InChI=1S/C14H27N3O3.C2H2O4.H2O/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6;/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6);1H2

InChI Key

ITHHOLNNUWAHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the amino and dimethylcarbamoyl groups. The tert-butyl group is then added through a tert-butylation reaction. Finally, the compound is treated with oxalic acid to form the oxalate hydrate .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Chemical Reactions Analysis

Coupling Reactions for Amide Bond Formation

The primary amino group reacts with activated carbonyl derivatives to form amide bonds, a pivotal step in Edoxaban synthesis .

Reaction with 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid

  • Reagents : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (neutral form), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole) .

  • Conditions : Acetonitrile solvent, 60°C, triethylamine (base, 4.6 equivalents) .

  • Mechanism :

    • EDCI activates the carboxylic acid to form an O-acylisourea intermediate.

    • HOBt stabilizes the intermediate, reducing side reactions.

    • The primary amine attacks the activated carbonyl, forming the amide bond .

  • Yield : 85–93%, depending on base stoichiometry and solvent purity .

ParameterMethod A (Patent WO2019158550A1)Method B (Patent CA3087004A1)
Solvent AcetonitrileAcetonitrile
Base Triethylamine (4.6 eq)Triethylamine (2.3 eq)
Temperature 60°C60°C
Reaction Time 12–24 hours8–12 hours
Purity (HPLC) >99% 99.35%

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the free amine for subsequent reactions .

Acid-Mediated Deprotection

  • Reagents : Hydrochloric acid (HCl) in dioxane or aqueous HCl .

  • Conditions : 25–60°C, 2–6 hours .

  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, yielding the primary amine .

  • Outcome : Generates N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide .

Salt Formation and Hydration

The oxalate counterion enhances stability and crystallinity:

  • Formation : Reacts with oxalic acid in polar solvents (e.g., ethanol/water mixtures) .

  • Hydration : Stable as a monohydrate under standard storage conditions (2–8°C, inert atmosphere) .

Steric and Solvent Effects on Reactivity

  • Steric Hindrance : The dimethylcarbamoyl and cyclohexyl groups influence reaction rates by limiting nucleophilic accessibility .

  • Solvent Optimization : Acetonitrile outperforms THF or DMF in coupling reactions due to better solubility and reduced side-product formation .

Analytical Characterization

  • NMR :

    • ¹H-NMR (CDCl₃) : δ 9.72 (s, 1H, NH), 8.28 (s, 1H, pyridinyl), 3.98–3.65 (m, cyclohexyl-H) .

    • ¹³C-NMR : 173.86 ppm (C=O, oxalate), 158.61 ppm (Boc carbonyl) .

  • HPLC : Retention time 5.73 min (C18 column, acetonitrile/water gradient) .

This compound’s reactivity profile underscores its role as a versatile intermediate in anticoagulant synthesis. Optimized coupling and deprotection protocols ensure high yields and purity, meeting stringent pharmaceutical standards .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in organic chemistry research.

Biology

  • Biological Activity Studies : Research is ongoing to explore the biological activities of this compound, including its interactions with biomolecules such as proteins and enzymes.

Medicine

  • Pharmaceutical Intermediate : The compound is primarily used as an intermediate in the synthesis of Edoxaban, an oral anticoagulant drug approved for treating conditions like strokes and thrombosis .
  • Potential Therapeutic Applications : Investigations are being conducted into its role as a precursor for other therapeutic agents.

Industry

  • Production of Specialty Chemicals : It is utilized in the manufacturing of various specialty chemicals and materials that require specific functionalities provided by this compound.

Case Studies and Research Findings

  • Edoxaban Development : A study highlighted the role of this compound as a key intermediate in synthesizing Edoxaban. The research demonstrated how modifications to the compound could enhance its efficacy as an anticoagulant .
  • Biological Interaction Studies : Research has focused on understanding how this compound interacts with platelet aggregation pathways, providing insights into its potential therapeutic effects in cardiovascular diseases .
  • Synthetic Methodologies : Various synthetic methodologies have been explored to optimize the production of this compound, emphasizing the importance of reaction conditions and reagent selection for achieving high yields and purity .

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Stereoisomeric Variants

Subtle stereochemical differences significantly impact biological activity and synthetic utility:

Compound Name Stereochemistry Key Differences Applications Reference
Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1S,2S,5R) Mirror-image stereochemistry at positions 1 and 5 Limited utility in edoxaban synthesis due to mismatched stereochemistry
Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (1R,2R,5S) Hydroxyl group replaces amino group at position 2 Intermediate in non-anticoagulant therapeutics

Impact : The (1R,2S,5S) configuration is essential for binding to Factor Xa, while stereoisomers like (1S,2S,5R) exhibit reduced bioactivity .

Functional Group Modifications

Variations in substituents alter reactivity and pharmacological properties:

Compound Name Functional Group Modifications Synthesis Route Purity/Yield Reference
tert-butyl (1R,2S,5S)-2-({2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl}amino)-5-(dimethylaminocarbonyl)cyclohexylcarbamate Addition of 5-chloropyridin-2-yl group Condensation with 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid ~95% yield, 98.5% purity
tert-butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate Aryl chlorophenyl substitution Grignard addition to N-Boc aldehyde 70–80% yield

Key Insight : The 5-chloropyridin-2-yl variant (CAS: 480452-36-6) is structurally closer to edoxaban’s active form but requires stringent purification to remove residual chlorinated byproducts .

Counterion and Salt Forms

Salt forms influence solubility and stability:

Compound Name Counterion Stability Solubility (Water) Reference
tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate Oxalate hydrate High crystallinity, stable at 25°C 12 mg/mL
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-[(dimethylcarbamoyl)oxy]phenyl dimethylcarbamate hydrochloride Hydrochloride Hygroscopic, requires desiccated storage 25 mg/mL

Advantage : The oxalate hydrate form offers superior crystallinity for large-scale manufacturing compared to hygroscopic hydrochloride salts .

Biological Activity

Tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate (CAS No. 365998-36-3) is a pharmaceutical intermediate primarily involved in the synthesis of Edoxaban, an oral anticoagulant used to prevent and treat thromboembolic disorders. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₇N₃O₃ • C₂H₂O₄
  • Molecular Weight : 375.41 g/mol
  • CAS Number : 1210348-34-7
  • Purity : >95% (HPLC)

The compound features a tert-butyl group attached to a cyclohexyl ring that is further substituted with an amino group and a dimethylcarbamoyl moiety. Its stereochemistry is defined by the (1R,2S,5S) configuration, which significantly influences its chemical behavior and biological activity .

This compound acts as an intermediate in the synthesis of Edoxaban, which functions as a direct inhibitor of coagulation factor Xa. This inhibition is critical in preventing thrombus formation in conditions such as atrial fibrillation and venous thromboembolism. The compound's ability to modulate the coagulation pathway highlights its potential therapeutic applications in managing blood clotting disorders .

Anticoagulant Effects

Research indicates that Edoxaban effectively reduces thrombin generation and platelet activation, leading to decreased risk of clot formation. A study by Nehaj et al. (2020) demonstrated that Edoxaban significantly affects TRAP-dependent platelet aggregation, suggesting that the biological activity of its intermediates may also influence platelet function .

Interaction with Biological Targets

Preliminary studies have shown that this compound may interact with various biological targets such as neurotransmitter receptors or enzymes involved in metabolic processes. These interactions can be investigated through binding affinity assays and receptor activation studies .

Study on Platelet Aggregation

In a controlled study involving healthy volunteers, the administration of Edoxaban led to a significant reduction in TRAP-induced platelet aggregation compared to placebo controls. This study underscores the relevance of the compound's biological activity in clinical settings where anticoagulation is necessary .

Synthesis and Pharmacokinetics

The synthesis of tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves multi-step organic reactions optimized for yield and purity. Understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its efficacy and safety profile when used as an intermediate in drug formulation .

Summary of Findings

Property Details
Molecular FormulaC₁₄H₂₇N₃O₃ • C₂H₂O₄
Molecular Weight375.41 g/mol
MechanismDirect factor Xa inhibition
Biological ActivityAnticoagulant effects; potential receptor interactions
Relevant Case StudiesSignificant reduction in platelet aggregation; pharmacokinetic studies ongoing

Q & A

Q. What solvent systems minimize racemization during chiral synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) increase racemization risk at elevated temperatures. Switch to low-dielectric solvents (e.g., dichloromethane) below 25°C. Monitor enantiomeric purity in real-time using circular dichroism (CD) spectroscopy coupled with inline HPLC .

Data Contradictions and Research Gaps

  • Stability Data : recommends room-temperature storage, while notes decomposition risks under similar conditions. Resolve by conducting accelerated stability testing (40°C/75% RH) to establish shelf-life limits .
  • Ecotoxicity : Limited data exist for oxalate hydrate forms. Use quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity based on analogous carbamates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.